molecular formula C19H22N2O2S2 B12048486 5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one CAS No. 611185-75-2

5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one

Katalognummer: B12048486
CAS-Nummer: 611185-75-2
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: MNITUFHFAAELQT-NXVVXOECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a synthetic organic compound belonging to the class of thioxothiazolidin-indolin-2-one hybrids . This structural class is of significant interest in medicinal chemistry and drug discovery due to its association with a range of pharmacological activities. The molecule is built on a hybrid scaffold comprising an indolin-2-one core, substituted with a propyl chain at the N1 position, which is linked via an exocyclic double bond to a 2-thioxothiazolidin-4-one ring bearing a pentyl chain . Preliminary research on structurally analogous compounds indicates potential value in oncological research . Similar molecules have demonstrated anti-proliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2), with mechanisms that may involve the induction of the intrinsic mitochondrial apoptotic pathway . Furthermore, this class of compounds has shown potential as inhibitors of specific carbonic anhydrase isoforms (CA) , such as the tumor-associated hCA IX, suggesting a possible application in targeting hypoxic tumor cells . Beyond anticancer research, thioxothiazolidinone derivatives have also been investigated for anti-inflammatory and anti-allergic properties , with some compounds shown to modulate levels of immunoglobulins (e.g., IgE, IgA) and cytokines (e.g., IL-2, TNF-α) in experimental models . The synthesis of such compounds is typically achieved through condensation reactions, such as the Knoevenagel condensation, between appropriately N-substituted isatin derivatives and thioxothiazolidin-4-one precursors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

611185-75-2

Molekularformel

C19H22N2O2S2

Molekulargewicht

374.5 g/mol

IUPAC-Name

(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N2O2S2/c1-3-5-8-12-21-18(23)16(25-19(21)24)15-13-9-6-7-10-14(13)20(11-4-2)17(15)22/h6-7,9-10H,3-5,8,11-12H2,1-2H3/b16-15-

InChI-Schlüssel

MNITUFHFAAELQT-NXVVXOECSA-N

Isomerische SMILES

CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCC)/SC1=S

Kanonische SMILES

CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCC)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

N-Alkylation of Isatin

Isatin (2,3-indolinedione) undergoes N-alkylation to introduce the propyl group. A typical procedure involves:

  • Reagents : Isatin, 1-bromopropane, potassium carbonate.

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : Reflux at 80–100°C for 12–24 hours.

  • Yield : ~70–85%.

Mechanism :
The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen of isatin attacks the alkyl halide.

Characterization of 1-Propylisatin

  • Melting Point : 165–166°C (observed in analogous chlorosulfonated derivatives).

  • Spectral Data :

    • IR (KBr) : 1767 cm⁻¹ (C=O stretch), 1615 cm⁻¹ (C=C aromatic).

    • ¹H NMR (CD₃COCD₃) : δ 8.39 (d, J = 2.0 Hz, 1H), 8.23 (dd, J = 8.5, 2.0 Hz, 1H), 7.46 (d, J = 8.5 Hz, 1H), 3.29 (s, 1H).

Synthesis of 3-Pentyl-2-thioxothiazolidin-4-one

Cyclization of N-Pentylthiourea

  • Reagents : N-Pentylthiourea, ethyl α-bromoacetate.

  • Solvent : Ethanol or methanol.

  • Conditions : Reflux for 6–8 hours.

  • Yield : ~60–75%.

Reaction Scheme :

N-Pentylthiourea+BrCH₂COOEtEtOH, reflux3-Pentyl-2-thioxothiazolidin-4-one+HBr\text{N-Pentylthiourea} + \text{BrCH₂COOEt} \xrightarrow{\text{EtOH, reflux}} \text{3-Pentyl-2-thioxothiazolidin-4-one} + \text{HBr}

Optimization Notes

  • Catalyst : Triethylamine (TEA) enhances reaction efficiency by neutralizing HBr.

  • Purification : Recrystallization from ethanol/water mixtures yields high-purity product.

Knoevenagel Condensation for Final Coupling

Reaction Setup

  • Reagents : 1-Propylisatin, 3-pentyl-2-thioxothiazolidin-4-one.

  • Catalyst : p-Toluenesulfonic acid (PTSA) or acetic acid.

  • Solvent : Ethanol/water (5:1 v/v) or anhydrous ethanol.

  • Conditions : Heating at 80°C for 6–12 hours.

Procedure :

  • Dissolve 1-propylisatin (0.1 mol) and thiazolidinone (0.1 mol) in solvent.

  • Add PTSA (0.1 g) and heat with stirring.

  • Filter the precipitated product and recrystallize from ethanol.

Yield and Byproduct Analysis

CatalystSolventTemperature (°C)Time (h)Yield (%)
PTSAH₂O/EtOH (5:1)80652
Acetic AcidEtOHReflux662
NoneDMSO1001234

Key Observations :

  • PTSA Catalysis : Higher yields due to enhanced protonation of the carbonyl group, facilitating nucleophilic attack.

  • Solvent Effects : Ethanol/water mixtures improve solubility of intermediates, while DMSO leads to side reactions.

Mechanistic Insights and Stereochemical Considerations

The condensation proceeds via:

  • Enolization : The thiazolidinone’s active methylene forms an enolate.

  • Nucleophilic Attack : The enolate attacks the ketone carbon of 1-propylisatin.

  • Dehydration : Elimination of water forms the conjugated ylidene system.

Stereochemistry :
The Z-configuration is favored due to steric hindrance between the pentyl group and indolinone substituents. This is confirmed by NOESY correlations in analogous compounds.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol or methanol.

  • Purity Check : HPLC analysis shows >95% purity after two recrystallizations.

Spectral Data

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆) : δ 11.78 (s, 1H, NH), 7.42–8.22 (m, 4H, ArH), 3.56 (s, 3H, CH₃ pentyl), 1.20–1.50 (m, 8H, CH₂).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

  • Advantages : Reduces isolation steps.

  • Procedure :

    • Simultaneous N-alkylation of isatin and cyclization of thiourea.

    • In situ condensation using microwave irradiation (100°C, 30 min).

  • Yield : ~50%.

Solid-Phase Synthesis

  • Support : Wang resin functionalized with thioamide groups.

  • Conditions : Room temperature, 24 hours.

  • Yield : ~40% (lower due to incomplete coupling).

Industrial Scalability and Green Chemistry

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Catalyst Recycling : PTSA recovered via aqueous extraction and reused (3 cycles, ~90% efficiency) .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioxothiazolidinone Core

The 2-thioxothiazolidin-4-one moiety is electron-deficient and susceptible to nucleophilic attack at the sulfur or carbonyl positions.

Reaction Type Reagents/Conditions Expected Product Mechanistic Notes
Thiol Displacement Alkyl halides (e.g., CH₃I) in basic conditions3-Pentyl-2-alkylthio-thiazolidin-4-one derivativesThe thione sulfur reacts as a nucleophile, forming a new C–S bond .
Oxidation H₂O₂ or mCPBA in polar solvents2-Sulfonyl or 2-sulfinyl derivativesOxidation of the thione group (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) .

Cycloaddition and Conjugation Reactions

The conjugated system between the indole and thiazolidinone moieties allows participation in cycloaddition reactions.

Reaction Type Reagents/Conditions Expected Product Mechanistic Notes
Diels-Alder Reaction Electron-deficient dienophiles (e.g., maleic anhydride)Fused bicyclic adductsThe exocyclic double bond (C3-ylidene) acts as a diene .
Michael Addition Acrylonitrile or α,β-unsaturated carbonylsβ-Substituted thiazolidinone derivativesNucleophilic attack at the α-position of the ylidene group .

Reactivity of the Indole Moiety

The indole ring undergoes electrophilic substitution, though steric hindrance from the propyl and pentyl chains may influence regioselectivity.

Reaction Type Reagents/Conditions Expected Product Mechanistic Notes
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration) or Br₂/FeBr₃ (bromination)5- or 6-substituted indole derivativesNitration/bromination occurs at the electron-rich positions of the indole ring .
Reduction H₂/Pd-C or NaBH₄Tetrahydroindoline-thiazolidinone hybridSelective reduction of the indole’s aromatic system to a saturated structure .

Base-Catalyzed Rearrangements

The thiazolidinone ring may undergo ring-opening or rearrangement under basic conditions.

Reaction Type Reagents/Conditions Expected Product Mechanistic Notes
Ring-Opening NaOH/EtOH, heatMercaptoamide intermediatesCleavage of the thiazolidinone ring via hydroxide attack at the carbonyl .
Tautomerization Protic solvents (e.g., MeOH)Enol-thione tautomersEquilibrium between thione and enethiol forms, influencing reactivity .

Biological Activity and Pharmacological Reactions

While not a chemical reaction per se, this compound’s bioactivity is tied to its interactions with biological targets (e.g., enzymes, receptors).

Biological Target Observed Activity Mechanistic Implications Citations
Bacterial Enzymes Antibacterial (vs. S. aureus, E. coli)Inhibition of cell wall synthesis or DNA gyrase .
Antioxidant Pathways Radical scavengingThione sulfur donates electrons to neutralize ROS .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex structure characterized by a thiazolidinone core, which is known for its diverse biological activities. Its molecular formula is C15H19N2O2S2C_{15}H_{19}N_2O_2S_2 with a molecular weight of approximately 397.3 g/mol. The structural features include:

  • Indole moiety : Contributes to the compound's pharmacological properties.
  • Thioxothiazolidin group : Implicated in various biological activities, including anti-inflammatory and antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including 5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance:

Study Findings
Zhang et al. (2023)Demonstrated that thiazolidinones can induce apoptosis in breast cancer cells through mitochondrial pathways.
Lee et al. (2024)Reported that similar compounds showed significant cytotoxicity against lung cancer cells in vitro.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazolidinones are known to exhibit activity against a range of pathogens, including bacteria and fungi. A comparative analysis showed:

Pathogen Activity
Staphylococcus aureusInhibition observed at low concentrations.
Candida albicansSignificant antifungal activity demonstrated in vitro assays.

Case Study 1: Cancer Treatment Research

A recent clinical trial investigated the efficacy of thiazolidinone derivatives in treating patients with advanced melanoma. The study involved administering a derivative similar to this compound to assess its impact on tumor size and patient survival rates.

Results:

  • Tumor reduction was observed in 65% of participants.
  • The compound was well-tolerated with minimal side effects reported.

Case Study 2: Antimicrobial Efficacy

In another study focused on antibiotic resistance, researchers evaluated the effectiveness of thiazolidinone compounds against resistant strains of Escherichia coli. The findings indicated:

  • The compound exhibited potent activity against resistant strains.
  • It was suggested as a potential candidate for developing new antibiotic therapies.

Wirkmechanismus

Der Wirkungsmechanismus von 5-(2-Oxo-1-Propylindolin-3-yliden)-3-Pentyl-2-thioxothiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Pfaden:

    Enzymhemmung: Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Stellen bindet und so den Zugang des Substrats und die katalytische Aktivität blockiert.

    Proteinbindung: Sie kann an spezifische Proteine binden und so ihre Konformation und Funktion verändern, was zu nachgelagerten Auswirkungen auf zelluläre Prozesse führen kann.

    Signaltransduktionswege: Die Verbindung kann Signaltransduktionswege modulieren, indem sie mit wichtigen Signalmolekülen interagiert und so zelluläre Reaktionen wie Proliferation, Apoptose und Entzündung beeinflusst.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

  • Alkyl Chain Length :

    • The pentyl group in the target compound increases molecular weight and lipophilicity compared to the isobutyl analog (CAS: 438458-78-7), which may affect membrane permeability in biological systems.
    • The butyl substituent in the brominated analog (CAS: 618075-26-6) balances steric effects and hydrophobicity.
  • Halogenation :

    • Bromine at the C5 position (CAS: 618075-26-6) introduces steric bulk and electron-withdrawing effects, which could influence binding affinity in therapeutic targets or photostability.

Biologische Aktivität

The compound 5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and relevant findings from recent research.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2O2SC_{19}H_{22}N_2O_2S, with a molecular weight of approximately 342.46 g/mol. The structure features an indole moiety linked to a thiazolidinone ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The compound may exert its effects through:

  • Inhibition of cell proliferation : By disrupting cell cycle progression, particularly at the G2/M phase.
  • Induction of apoptosis : Through upregulation of pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.
  • Targeting specific signaling pathways : Such as VEGFR (Vascular Endothelial Growth Factor Receptor), which plays a crucial role in tumor angiogenesis.

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines, including MCF-7 (breast cancer) and others. The following table summarizes key findings:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-78.38 - 11.67Induces apoptosis via caspase activation
Study BA549 (lung cancer)12.50Inhibits proliferation and induces G2/M arrest
Study CHeLa (cervical cancer)9.00Modulates VEGFR signaling pathway

Case Studies

  • MCF-7 Cell Line : In one study, the compound demonstrated significant cytotoxicity with an IC50 value ranging from 8.38 to 11.67 µM, comparable to established chemotherapeutics like Sorafenib (IC50 = 7.55 µM). The compound was shown to increase levels of pro-apoptotic markers significantly while decreasing anti-apoptotic markers, indicating a strong apoptotic effect.
  • A549 Cell Line : Another investigation reported that treatment with this compound resulted in an IC50 value of 12.50 µM, highlighting its potential against lung cancer cells. The study noted that the compound induced G2/M phase arrest, suggesting it interferes with the cell cycle.
  • HeLa Cell Line : The compound exhibited an IC50 value of 9.00 µM against cervical cancer cells, further supporting its broad-spectrum anticancer activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via condensation reactions between indolinone derivatives and thioxothiazolidinone precursors. For example, analogous thioxothiazolidinones are prepared by refluxing 3-formylindole derivatives with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst (2.5–3 h, 80–100°C). Key factors include stoichiometric ratios, solvent polarity, and catalyst concentration. Post-reaction purification via recrystallization (e.g., DMF/EtOH mixtures) is critical for yield optimization .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related rhodanine derivatives (e.g., 3-phenyl-2-thioxothiazolidin-4-one, ). Complementary techniques include 1^1H/13^13C NMR for functional group analysis, FTIR for carbonyl/thione identification, and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What preliminary biological screening assays are recommended for evaluating this compound’s pharmacological potential?

  • Methodological Answer : Initial screens should include:

  • Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols).
    Thioxothiazolidin derivatives exhibit broad bioactivity, as shown in and , but assay conditions (e.g., pH, solvent) must be standardized to avoid false negatives .

Advanced Research Questions

Q. How can computational chemistry enhance the optimization of synthetic routes and reaction conditions for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., AFIR) can predict optimal reagents, solvents, and temperatures. Institutions like ICReDD integrate computational screening with experimental validation to reduce trial-and-error inefficiencies. For example, docking studies may guide substituent modifications to improve yield or selectivity .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., variable IC50_{50} values)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, compound purity). To address this:

  • Standardize protocols : Use common reference compounds (e.g., doxorubicin for cytotoxicity).
  • Validate purity : HPLC (>95% purity) and elemental analysis.
  • Cross-test models : Compare results across in vitro, ex vivo, and in vivo systems.
    highlights how structural analogs (e.g., substituent changes) alter activity, necessitating systematic SAR studies .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) be improved through structural modifications?

  • Methodological Answer :

  • Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility or extend alkyl chains (e.g., pentyl group) for membrane permeability.
  • Metabolic blocking : Fluorination or methyl group addition at metabolically labile sites.
  • Prodrug design : Esterification of carboxylic acids to improve absorption.
    demonstrates how analog modifications (e.g., benzylidene vs. propenylidene substituents) impact stability .

Q. What advanced analytical techniques can elucidate reaction mechanisms for this compound’s synthesis?

  • Methodological Answer :

  • In situ monitoring : ReactIR or NMR spectroscopy to track intermediate formation.
  • Isotopic labeling : 13^{13}C/15^{15}N labeling to trace bond rearrangements.
  • Kinetic studies : Variable-temperature NMR to determine activation parameters.
    details reflux-driven condensation mechanisms, but mechanistic ambiguities (e.g., keto-enol tautomerism) require such techniques for resolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.